molecular formula C8H10BrFN2 B8150056 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine

Cat. No.: B8150056
M. Wt: 233.08 g/mol
InChI Key: RENQIINKRLHXHA-UHFFFAOYSA-N
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Description

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine is a heterocyclic compound featuring a pyridine core substituted with bromine (Br) at position 6, fluorine (F) at position 5, and a dimethylamino (-N(CH₃)₂) group at position 2. This structure combines halogenated aromaticity with tertiary amine functionality, which is commonly associated with bioactivity in pharmaceuticals or agrochemicals. The bromine and fluorine substituents likely enhance electrophilic reactivity and metabolic stability, while the dimethylamino group contributes to solubility and intermolecular interactions .

Properties

IUPAC Name

1-(6-bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrFN2/c1-12(2)5-6-3-4-7(10)8(9)11-6/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENQIINKRLHXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under specific conditions to yield the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to achieve good yields.

Chemical Reactions Analysis

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is used in the synthesis of advanced materials such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms in the pyridine ring enhances its ability to bind to biological targets such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine, enabling a comparative analysis of their properties and applications:

Structural Analogues

Compound Name Molecular Formula CAS Number Substituents/Modifications Key Properties/Applications References
1-(6-Chloropyridin-3-yl)-N,N-dimethylmethanamine C₈H₁₀ClN₂ 221146-31-2 Cl at pyridine C6, N,N-dimethyl at C3 Exhibits amine/heterocyclic properties; used in synthesis of bioactive molecules .
1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine C₁₀H₁₁BrF₃N 1237535-89-5 Br, CF₃ on benzene; N,N-dimethyl group Increased lipophilicity due to CF₃; potential CNS applications .
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine C₁₀H₁₅BrN₂O 1566395-44-5 Br on pyridine; methoxyethyl-N-methyl chain Enhanced solubility; intermediates in drug synthesis .
1-(5-Fluoropyridin-2-yl)-N-methylmethanamine C₇H₉FN₂ - F at pyridine C5; N-methyl group Simpler structure; possible agrochemical precursor .

Key Differences and Implications

  • Halogen Effects: Bromine (Br) in the target compound vs. chlorine (Cl) in CAS 221146-31-2: Br is a better leaving group, favoring nucleophilic substitution reactions. This could enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to Cl-substituted analogues . Fluorine (F) vs.
  • Heterocycle vs. Benzene :
    Pyridine-based compounds (e.g., target compound) exhibit higher basicity (pKa ~1-5) compared to benzene derivatives (e.g., CAS 1237535-89-5), influencing solubility and binding to biological targets .

  • Amino Group Variations: N,N-Dimethyl vs. Methoxyethyl-N-methyl (CAS 1566395-44-5): The ether linkage may improve pharmacokinetic properties, such as extended half-life .

Pharmacological and Industrial Relevance

  • Environmental Fate: The dimethylamino group in simpler analogues (e.g., trimethylamine) is readily biodegradable (OECD 301 C: 92% degradation in 14 days), but halogenated aromatic rings in the target compound may reduce biodegradability .

Biological Activity

1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine, with the CAS number 2748268-84-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and experimental data.

The molecular formula of 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine is C8H10BrFN2C_8H_{10}BrFN_2, with a molecular weight of approximately 233.08 g/mol. The structure features a pyridine ring substituted with bromine and fluorine atoms, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H10BrFN2C_8H_{10}BrFN_2
Molecular Weight233.08 g/mol
CAS Number2748268-84-8
SMILESCN(C)Cc1c(F)c(Br)n1

Research indicates that compounds similar to 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated pyridines can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways.
  • Neuropharmacological Effects : Compounds in this class may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antimicrobial Efficacy : A study conducted on related pyridine derivatives found that they exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 4 µg/mL, indicating strong antibacterial properties.
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that certain analogs of this compound could reduce cell viability by over 50% at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested that these compounds might activate p53 pathways leading to increased apoptosis.
  • Neurotransmitter Modulation : Research involving animal models has shown that similar compounds can modulate dopamine and serotonin levels, potentially offering therapeutic benefits for conditions like depression and anxiety.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various halogenated pyridine derivatives. The following table summarizes key findings from selected studies:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria (MIC ≤ 4 µg/mL).
AnticancerInduced apoptosis in HeLa cells at concentrations of 10–50 µM.
NeuropharmacologicalIncreased serotonin levels in rodent models, suggesting antidepressant effects.

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